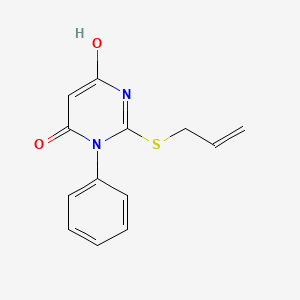![molecular formula C21H17BrN2O3 B5972777 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide, commonly known as BPA, is a synthetic compound that belongs to the class of benzamides. BPA has been widely used in scientific research for its potential in various biological applications.
作用機序
The mechanism of action of BPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. BPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to changes in gene expression patterns and can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPA has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components. Additionally, BPA has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth.
実験室実験の利点と制限
One of the main advantages of using BPA in lab experiments is its potential as an anticancer agent. BPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BPA has been used as a tool for studying protein-protein interactions, which is critical for understanding various biological processes.
However, there are also limitations to using BPA in lab experiments. One limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well. Additionally, the mechanism of action of BPA is not fully understood, making it challenging to optimize its use in lab experiments.
将来の方向性
There are several future directions for the use of BPA in scientific research. One potential direction is the development of BPA-based drugs for cancer therapy. Additionally, further research is needed to understand the mechanism of action of BPA and optimize its use in lab experiments. Finally, BPA can be used as a tool for studying protein-protein interactions in various biological systems, which can lead to a better understanding of various cellular processes.
Conclusion:
In conclusion, BPA is a synthetic compound that has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties, induce apoptosis, and inhibit angiogenesis. While there are limitations to using BPA in lab experiments, it remains a promising candidate for cancer therapy and a tool for studying protein-protein interactions. Further research is needed to fully understand the mechanism of action of BPA and optimize its use in lab experiments.
合成法
The synthesis of BPA involves a multistep process that includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The intermediate is then reacted with 2-aminobenzoyl chloride to produce the BPA compound.
科学的研究の応用
BPA has been extensively used in scientific research for its potential in various biological applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. BPA has also been used as a fluorescent probe for imaging cellular processes. Additionally, BPA has been used as a tool for studying the role of protein-protein interactions in biological systems.
特性
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-6-12-19(13-7-16)27-14-20(25)23-17-8-10-18(11-9-17)24-21(26)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAZHNIFMFMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)